molecular formula C12H18O2 B7862510 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol CAS No. 32122-05-7

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7862510
CAS No.: 32122-05-7
M. Wt: 194.27 g/mol
InChI Key: RUEVSRNFZIGFSM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol is an organic compound belonging to the class of phenylalkanols. It features a phenyl ring substituted with a methoxy group at the 3-position and a butan-2-ol structure with a methyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 3-methoxybenzene with methyl magnesium chloride followed by hydrolysis.

  • Reductive Amination: Another method involves the reductive amination of 3-methoxybenzaldehyde with methylamine and subsequent reduction.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalysts to improve yield and purity.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Typical reagents include nitric acid for nitration and bromine for bromination.

Major Products Formed:

  • Oxidation: 2-(3-Methoxyphenyl)-3-methyl-butan-2-one, 2-(3-Methoxyphenyl)-3-methyl-butan-2-oic acid.

  • Reduction: 2-(3-Methoxyphenyl)-3-methyl-butan-2-amine.

  • Substitution: 2-(3-Methoxy-4-nitrophenyl)-3-methyl-butan-2-ol, 2-(3-Methoxy-4-bromophenyl)-3-methyl-butan-2-ol.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting neurological disorders.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity, while the butan-2-ol moiety provides structural stability. The exact pathways involved depend on the specific application, but generally, it involves modulation of biochemical processes.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)ethanol

  • 3-Methoxyphenylacetic acid

  • 2-(3-Methoxyphenyl)propanol

Uniqueness: 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs. Its methyl group at the 3-position provides additional steric hindrance, influencing its reactivity and interactions.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in various fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)12(3,13)10-6-5-7-11(8-10)14-4/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEVSRNFZIGFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221814
Record name 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32122-05-7
Record name 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32122-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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